molecular formula C11H21NO4 B558387 Boc-allo-Ile-OH CAS No. 35264-07-4

Boc-allo-Ile-OH

Cat. No. B558387
CAS RN: 35264-07-4
M. Wt: 231.29 g/mol
InChI Key: QJCNLJWUIOIMMF-SFYZADRCSA-N
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Description

“Boc-allo-Ile-OH” is a building block used for the preparation of substituted isoindolines as DPP8/9 inhibitors . It has a molecular formula of C11H21NO4 and a molecular weight of 231.29 .


Synthesis Analysis

The synthesis of “Boc-allo-Ile-OH” involves Boc solid-phase peptide synthesis . It is also used in the total synthesis of teixobactin, a promising first-in-class drug candidate for clinical development .


Molecular Structure Analysis

The molecular structure of “Boc-allo-Ile-OH” is represented by the SMILES string CCC@HC@HO)NC(=O)OC(C)(C)C and the standard InChI InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 .


Chemical Reactions Analysis

“Boc-allo-Ile-OH” is involved in Boc solid-phase peptide synthesis . The Boc protection mechanism involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .


Physical And Chemical Properties Analysis

“Boc-allo-Ile-OH” has a melting point of 60-64 °C . Its density and boiling point are not specified in the available resources.

Scientific Research Applications

  • Peptide Enolates Modification : Boc-protected tripeptides, including derivatives with Boc-allo-Ile-OH, have been prepared for C-alkylation of glycine residues in peptides. This research demonstrates the potential for backbone modification of peptides through Li enolates, allowing for the production of peptide derivatives with various side chains from a given precursor (Bossler & Seebach, 1994).

  • Synthesis of Tritium-labeled Peptides : Boc-allo-Ile-OH has been used in the synthesis of tritium-labeled peptides, illustrating its role in the field of radiochemistry and its potential applications in biological and medical research (Shevchenko et al., 2010).

  • Bioactive Peptide Synthesis : In the synthesis of neo-endorphins and dynorphins, derivatives of Boc-allo-Ile-OH have been used, indicating its utility in creating biologically active peptides with increased resistance to degradation by enzymes (Izdebski et al., 2007).

  • Development of Photocatalysts : The research on 2D/2D Bi2O2CO3/Bi4O5Br2 (BOC/BOB) heterostructure, a Z-scheme photocatalyst, highlights its enhanced photocatalytic activity for NOx removal. While not directly related to Boc-allo-Ile-OH, it demonstrates the broader applications of BOC in environmental science (Zhu et al., 2019).

  • Biosensors-on-Chip Technology : The development of biosensors-on-chip (BoC) systems, while not directly related to Boc-allo-Ile-OH, shows the application of BOC technology in diagnostics and biomedical research, emphasizing the interdisciplinary nature of BOC applications (Chircov et al., 2020).

properties

IUPAC Name

(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426322
Record name Boc-allo-Ile-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-allo-Ile-OH

CAS RN

35264-07-4
Record name Boc-allo-Ile-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HA Sahile, MS Martínez-Martínez, M Dillenberger… - ACS …, 2020 - ACS Publications
… Coupling the didepsipeptide 4 with N-Boc-allo-Ile-OH using HATU/DIPEA/DCM gave the protected tridepsipeptide (5). After purification, compound 5 was divided into two equal portions…
Number of citations: 3 pubs.acs.org
S Singh - 2021 - search.proquest.com
Lagunamide A is a cyclic depsipeptide isolated from marine cyanobacterium Langbya majuscula from deep oceans of Pulau Hantu Besar, Singapore. Upon isolation it was revealed to …
Number of citations: 3 search.proquest.com
F Fécourt, J Sapi, E Bourguet - Synlett, 2010 - thieme-connect.com
… The esterification between the Boc-allo-Ile-OH (20) and 19 under Yamaguchi’s conditions led to the formation of 21 in 82% yield (Scheme [4] ). This compound was deprotected with …
Number of citations: 3 www.thieme-connect.com
IPC Class, A USPC - 2012 - patentsencyclopedia.com
… [0046] Derivatives of isoleucine for preparing the disclosed 2-quinoxalinol compounds, analogs, or derivatives may include, but are not limited to, Boc-allo-Ile-OH, D-allo-Isoleucine, and …
Number of citations: 0 www.patentsencyclopedia.com

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